molecular formula C16H10ClFN2O2 B8421952 7-Chloro-1-(4-fluorophenyl)-4-oxo-quinoline-3-carboxamide

7-Chloro-1-(4-fluorophenyl)-4-oxo-quinoline-3-carboxamide

Cat. No. B8421952
M. Wt: 316.71 g/mol
InChI Key: KQXVOJNAJOWXGY-UHFFFAOYSA-N
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Patent
US04959363

Procedure details

7-Chloro-1,4-dihydro-4-oxo-1-phenyl-3-quinolinecarboxamide [IV; R=H, R1 =C6H5, R2 =H, R6 =H, X=Cl]was prepared from 3.60 g 7-chloro-1,4-dihydro-4-oxo-1-phenyl3-quinolinecarboxylic acid by the procedure of Example 1, part (h), and was obtained (3.00 g) in the form of a colorless solid, m.p. 297-299° C. when recrystallized from DMF.
Name
7-chloro-1,4-dihydro-4-oxo-1-phenyl3-quinolinecarboxylic acid
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=C2C(C(=O)C(C(O)=O)=CN2C2C=CC=CC=2)=CC=1.[F:22][C:23]1[CH:28]=[CH:27][C:26]([N:29]2[C:38]3[C:33](=[CH:34][CH:35]=[C:36](C4C=CN=CC=4)[CH:37]=3)[C:32](=[O:45])[C:31]([C:46]([NH2:48])=[O:47])=[CH:30]2)=[CH:25][CH:24]=1>>[Cl:1][C:36]1[CH:37]=[C:38]2[C:33]([C:32](=[O:45])[C:31]([C:46]([NH2:48])=[O:47])=[CH:30][N:29]2[C:26]2[CH:27]=[CH:28][C:23]([F:22])=[CH:24][CH:25]=2)=[CH:34][CH:35]=1

Inputs

Step One
Name
7-chloro-1,4-dihydro-4-oxo-1-phenyl3-quinolinecarboxylic acid
Quantity
3.6 g
Type
reactant
Smiles
ClC1=CC=C2C(C(=CN(C2=C1)C1=CC=CC=C1)C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=C(C(C2=CC=C(C=C12)C1=CC=NC=C1)=O)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained (3.00 g) in the form of a colorless solid, m.p. 297-299° C. when
CUSTOM
Type
CUSTOM
Details
recrystallized from DMF

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(C(=CN(C2=C1)C1=CC=C(C=C1)F)C(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.